Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate (EEHP) is a chiral compound with two enantiomers. [, , ] It serves as a crucial building block in synthesizing various pharmaceutical compounds, particularly PPARα and -γ agonists, which are a class of drugs used in treating metabolic disorders. [, , ] EEHP is notably utilized in the synthesis of Ragaglitazar, a drug for treating type 2 diabetes. [] EEHP enantiomers form a conglomerate, meaning a mixture of equal amounts of left- and right-handed crystals. [] Both the pure enantiomer and the racemic mixture of EEHP exhibit stable oiling out in cyclohexane, a phenomenon where a liquid mixture separates into two liquid phases. []
While there's a lack of detailed molecular structure analysis specifically for EEHP in the provided abstracts, several papers describe the crystal structures of related compounds containing the ethyl 2-ethoxy-3-(phenyl)propanoate motif. These analyses highlight key structural features such as bond lengths, angles, and intermolecular interactions like hydrogen bonding. [, , , , , ] For a complete understanding of the EEHP molecular structure, further studies including X-ray crystallography or computational modeling would be beneficial.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: